molecular formula C11H21IO4 B8227673 Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

Cat. No.: B8227673
M. Wt: 344.19 g/mol
InChI Key: JRCSJYWWTTWDOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate typically involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with iodine in the presence of a base . The reaction is carried out under controlled conditions to ensure the selective iodination of the ethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Scientific Research Applications

Chemistry: Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of various functionalized compounds .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its iodinated ethoxy group is particularly useful in radiolabeling studies and imaging applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate involves its ability to undergo various chemical reactions due to the presence of the iodinated ethoxy group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Properties

IUPAC Name

tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCSJYWWTTWDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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